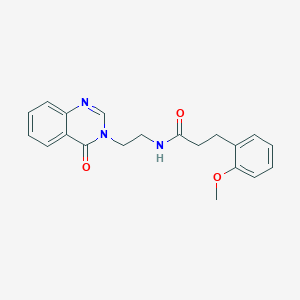
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,4-dihydroisoquinoline-1,2-dicarboxylic acid ester ) is a heterocyclic compound with interesting pharmaceutical and biological activities. Its chemical structure consists of an isoquinoline core with two carboxylic acid groups. Let’s explore its synthesis, reactions, and applications.
準備方法
Synthetic Routes::
Pictet–Spengler Reaction: This classic method involves the condensation of an aromatic aldehyde (such as 2-methylbenzaldehyde) with an amine (such as aniline) in the presence of an acid catalyst. The resulting imine cyclizes to form the isoquinoline ring. Subsequent esterification yields the target compound.
Reductive Amination: Starting from 2-methylquinoline, reductive amination with an aldehyde or ketone followed by esterification can lead to the desired compound.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps.
化学反応の分析
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-methyl ester undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding quinoline derivative.
Reduction: Reduction of the double bond in the dihydroisoquinoline ring can yield the fully saturated isoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups.
Common Reagents: Reagents like hydrogen peroxide, reducing agents (e.g., sodium borohydride), and acid catalysts are commonly used.
Major Products: The major products depend on the specific reaction conditions.
科学的研究の応用
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-methyl ester finds applications in:
Medicine: Its derivatives may exhibit antifungal, antibacterial, or antiviral properties.
Chemistry: It serves as a building block for more complex heterocycles.
Industry: It could be used in the synthesis of specialty chemicals.
作用機序
The exact mechanism of action for this compound may vary depending on its specific derivatives. it likely interacts with molecular targets or pathways relevant to its biological activities.
特性
CAS番号 |
110599-67-2 |
|---|---|
分子式 |
C12H12NO4- |
分子量 |
234.23 g/mol |
IUPAC名 |
2-methoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-17-12(16)13-7-6-8-4-2-3-5-9(8)10(13)11(14)15/h2-5,10H,6-7H2,1H3,(H,14,15)/p-1 |
InChIキー |
KZFWIMQCWWZZAQ-UHFFFAOYSA-M |
正規SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B12164432.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12164443.png)
![2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12164444.png)
![methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate](/img/structure/B12164447.png)
![N-(3-methoxypropyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B12164453.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12164460.png)
![N-[2-(1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B12164464.png)
![5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene](/img/structure/B12164465.png)
![tert-butyl {1-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]piperidin-4-yl}carbamate](/img/structure/B12164471.png)
![N,N-dimethyl-4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide](/img/structure/B12164478.png)
![2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164487.png)

![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12164497.png)
![N-{(1Z)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12164498.png)
